molecular formula C13H25NO3 B019247 (S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate CAS No. 107202-39-1

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Cat. No.: B019247
CAS No.: 107202-39-1
M. Wt: 243.34 g/mol
InChI Key: YNBRORWNNGUYQA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, a carbamate derivative, has been the subject of various studies focusing on its biological activities and potential applications in medicinal chemistry. This article reviews the synthesis, mechanisms of action, biological evaluations, and case studies related to this compound.

PropertyValue
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
IUPAC Nametert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate
CAS Number107202-39-1

The compound exhibits a typical carbamate structure, characterized by a tert-butyl group and a cyclohexyl moiety attached to a hydroxyethyl chain. Its molecular interactions are primarily influenced by hydrogen bonding and hydrophobic interactions due to its structural components.

This compound functions primarily as an enzyme inhibitor . It binds to the active site of target enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial in various biological contexts, particularly in drug design aimed at modulating enzyme functions.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit urease activity, which is significant in treating conditions related to urea metabolism . The inhibition is typically assessed through kinetic studies that measure the rate of substrate conversion in the presence of the inhibitor.

Case Studies

  • Urease Inhibition : In a study evaluating various carbamate derivatives, this compound was identified as a potent urease inhibitor. The study utilized molecular docking techniques to predict binding affinities and confirmed the inhibitory effects through enzyme assays .
  • Anticancer Potential : Another investigation explored the anticancer properties of this compound by assessing its effects on cancer cell lines. Results demonstrated that it could induce apoptosis in certain breast cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Pharmacokinetics : Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics in vivo, making it a candidate for further development in pharmaceutical applications .

Applications in Medicinal Chemistry

The compound is being investigated for various therapeutic applications:

  • Drug Design : Its ability to selectively inhibit enzymes makes it a valuable scaffold for designing new drugs targeting specific metabolic pathways.
  • Biological Research : Researchers utilize this compound to study enzyme-substrate interactions, providing insights into metabolic regulation and potential drug targets .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBRORWNNGUYQA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584528
Record name tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107202-39-1
Record name tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-L-cyclohexylglycinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(t-butyloxycarbonyl)cyclohexylglycine (2.0 g, 7.77 mmol) in anhydrous THF (10 mL) was cooled to 0° C. Borane solution (1 M in THF, 15.5 mL, 15.5 mmol) was added slowly and the reaction mixture was warmed to room temperature and stirred for 2 hours. The reaction was quenched with MeOH (5 mL), volatiles were evaporated and the residue was partitioned between water and EtOAc. The organic layer was washed with saturated NaHCO3/water, brine, dried (sodium sulfate), and evaporated to give tert-butyl 1-cyclohexyl-2-hydroxyethylcarbamate 4a (1.26 g, 66.7%), MS (CI) m/z 144.2 (MH+-Boc).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 2
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 4
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Reactant of Route 6
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.